

(R)-Propranolol-d7: A Technical Safety and Signaling Guide for Researchers

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Compound of Interest

Compound Name: (R)-Propranolol-d7

Cat. No.: B602721

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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the material safety data for **(R)-Propranolol-d7**, contextualized within its mechanism of action as a β -adrenergic receptor antagonist. The information presented is intended to support safe laboratory handling and inform experimental design. While specific safety data for the deuterated (R)-enantiomer is limited, this guide synthesizes available data for racemic propranolol and its deuterated forms, which is considered a reliable surrogate for acute safety assessment.

Chemical and Physical Properties

(R)-Propranolol-d7 is a deuterated isotopologue of (R)-Propranolol. The deuteration is typically on the naphthalene ring system, which serves as a valuable internal standard in mass spectrometry-based analytical methods.

Property	Value	Reference
Chemical Formula	C ₁₆ H ₁₄ D ₇ NO ₂	[1]
Molecular Weight	266.4 g/mol	[1]
CAS Number	344298-99-3 (for d7-racemate)	[2][3]
Appearance	Solid	[1]
Solubility	DMF: 50 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml	[1]
Storage Temperature	Room temperature for shipping; -20°C for long-term storage.	[1]
Stability	≥ 4 years when stored correctly.	[1]

Hazard Identification and Safety Precautions

(R)-Propranolol-d7 is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It may also cause reproductive harm and is toxic to aquatic life with long-lasting effects.[3]

GHS Hazard Statements

Hazard Code	Statement	Source
H302	Harmful if swallowed.	[2][3]
H312	Harmful in contact with skin.	[3]
H332	Harmful if inhaled.	[3]
H360-H362	May damage fertility or the unborn child. May cause harm to breast-fed children.	[3]
H411	Toxic to aquatic life with long lasting effects.	[3]

Precautionary Measures

Precautionary Code	Statement	Source
P201	Obtain special instructions before use.	[3]
P260	Do not breathe dust/fume/gas/mist/vapors/spray.	[4]
P263	Avoid contact during pregnancy and while nursing.	[4]
P264	Wash hands thoroughly after handling.	[4]
P270	Do not eat, drink or smoke when using this product.	[5]
P280	Wear protective gloves/protective clothing/eye protection/face protection.	[2]
P301 + P312	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	[4]
P308 + P313	IF exposed or concerned: Get medical advice/attention.	[4]
P501	Dispose of contents/container in accordance with local/regional/national/international regulations.	[4]

Toxicological Information

Propranolol is a non-selective β -adrenergic receptor antagonist.[1] While the (S)-enantiomer is pharmacologically more potent, acute toxicity studies in aquatic organisms have shown similar responses to both enantiomers.[6] Chronic toxicity in vertebrates, however, indicates that (S)-propranolol is more toxic than (R)-propranolol.[6][7]

Toxicity Metric	Value	Species	Source
LD50 Oral	466 mg/kg	Rat	[8]
LD50 Oral	320 mg/kg	Mouse	[8]
LDLO Oral	64 mg/kg	Woman	[9]

Potential Acute Health Effects:

- Eyes: May cause eye irritation.[2]
- Skin: Harmful if absorbed through the skin; may cause skin irritation.[2][3]
- Inhalation: Harmful if inhaled; may cause respiratory tract irritation.[2][3]
- Ingestion: Harmful if swallowed.[2][3]

Potential Chronic Health Effects: Repeated or prolonged exposure may cause damage to the central nervous system.[8]

First Aid Measures

Exposure Route	First Aid Protocol	Source
Eye Contact	Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.	[10]
Skin Contact	Wash off with soap and plenty of water. Consult a physician.	[2]
Inhalation	If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.	[2]
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.	[2]

Experimental Protocols

Protocol for Assessing Acute Oral Toxicity (Adapted from OECD Guideline 423)

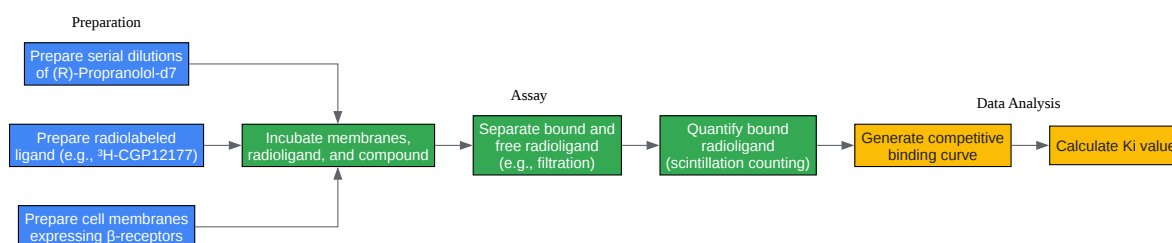
This protocol outlines a stepwise procedure with a limited number of animals to estimate the acute oral toxicity of a substance.

- **Animal Selection:** Use a single sex of a standard rodent species (e.g., female rats).
- **Housing and Acclimatization:** House animals in appropriate conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum. Allow for an acclimatization period of at least 5 days.
- **Dose Preparation:** Prepare a solution or suspension of **(R)-Propranolol-d7** in a suitable vehicle (e.g., water, corn oil).

- **Dosing:** Administer a single oral dose of the test substance to a group of three animals using a gavage needle. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.
- **Observation:** Observe animals for signs of toxicity and mortality for at least 14 days. Pay close attention to changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
- **Data Analysis:** The LD50 is estimated based on the observed mortality at different dose levels.

Experimental Workflow for In Vitro Beta-Adrenergic Receptor Binding Assay

This workflow describes a competitive binding assay to determine the affinity of **(R)-Propranolol-d7** for β -adrenergic receptors.



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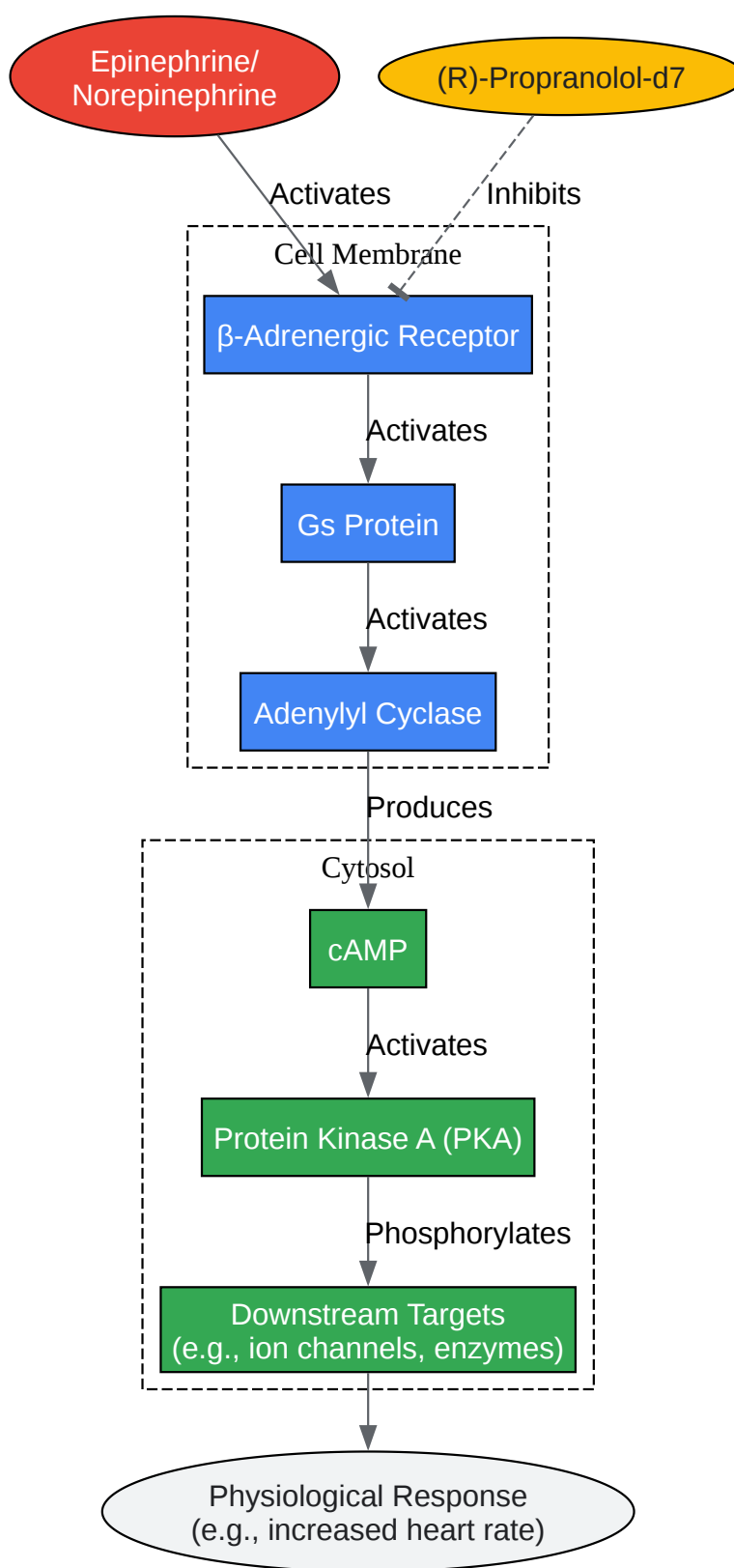
Caption: Workflow for a competitive radioligand binding assay.

Mechanism of Action and Signaling Pathways

Propranolol is a non-selective antagonist of β -adrenergic receptors (β -ARs), meaning it blocks both β_1 and β_2 subtypes.^{[1][11]} These receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like epinephrine and norepinephrine, stimulate adenylyl cyclase to produce cyclic AMP (cAMP).^{[2][12]} The subsequent activation of Protein Kinase A (PKA) leads to various physiological responses.^[12] By blocking these receptors, propranolol inhibits the downstream signaling cascade.

Canonical β -Adrenergic Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by β -adrenergic receptor activation, which is inhibited by **(R)-Propranolol-d7**.

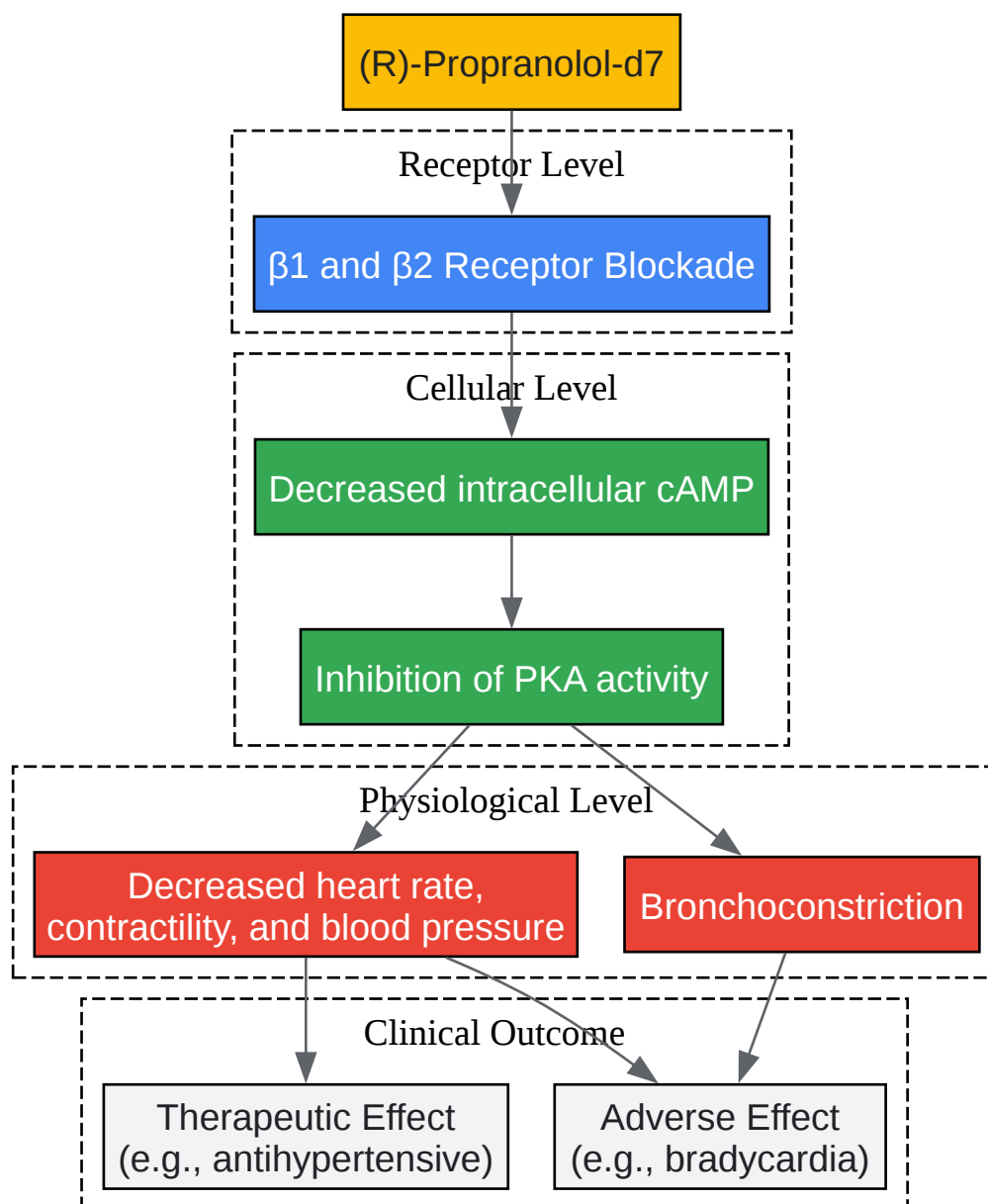


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Caption: Canonical β-adrenergic receptor signaling pathway.

Logical Relationship of Propranolol's Action

The following diagram depicts the logical flow of how propranolol exerts its therapeutic and toxic effects.



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Caption: Logical flow of propranolol's mechanism of action.

This guide is intended for informational purposes for a research audience and does not constitute a comprehensive safety data sheet. Always refer to the specific SDS provided by the

manufacturer for complete and up-to-date safety information.

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